4-(5-Chloro-2-fluorophenyl)piperidine

Beschreibung

Structural Overview and IUPAC Nomenclature

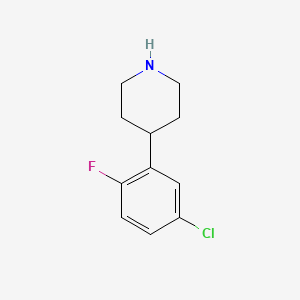

The molecular architecture of this compound consists of a six-membered piperidine ring (C₅H₁₁N) with a phenyl group attached at the 4-position. This phenyl substituent bears two halogens: a chlorine atom at the 5-position and a fluorine atom at the 2-position relative to the point of attachment (Figure 1). The IUPAC name derives from this substitution pattern:

- Parent structure : Piperidine (azacyclohexane)

- Substituent : Phenyl group at position 4

- Phenyl modifications :

- Chlorine at position 5

- Fluorine at position 2

This systematic naming distinguishes it from structural isomers like 4-(4-chloro-2-fluorophenyl)piperidine, where halogen positions differ on the aromatic ring. The three-dimensional conformation shows the piperidine ring adopting a chair configuration, with the phenyl group occupying an equatorial position to minimize steric strain.

Table 1: Key Structural Features

| Property | Description |

|---|---|

| Molecular formula | C₁₁H₁₂ClFN |

| Molecular weight | 213.68 g/mol |

| Ring system | Piperidine (6-membered, nitrogen-containing) |

| Aromatic substitution | 5-chloro, 2-fluoro on phenyl group |

| TPSA (Topological Polar Surface Area) | 12.03 Ų |

Historical Context in Heterocyclic Chemistry Research

The development of this compound aligns with three key trends in heterocyclic chemistry:

Halogenation strategies : The simultaneous incorporation of chlorine and fluorine reflects advances in regioselective aromatic substitution techniques developed in the early 21st century. Fluorine's electronegativity (-I effect) and chlorine's lipophilicity synergistically modulate the compound's electronic properties.

Piperidine optimization : Piperidine derivatives gained prominence after 2000 as privileged scaffolds in medicinal chemistry due to their:

Targeted synthesis : Patent CN112778193A (2021) demonstrated methods for synthesizing optically pure chlorophenyl-piperidine derivatives, highlighting industrial interest in these frameworks for kinase inhibitors. Early synthetic routes to this compound employed:

The compound's structural hybridity – merging a rigid aromatic system with a flexible piperidine ring – has enabled applications in:

- Aurora kinase inhibition studies

- σ Receptor ligand design

- Intermediate for fluorinated pharmaceuticals

Eigenschaften

IUPAC Name |

4-(5-chloro-2-fluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFN/c12-9-1-2-11(13)10(7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIRZODOFMWMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC(=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(5-Chlor-2-fluorphenyl)piperidin umfasst typischerweise die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 5-Chlor-2-fluoranilin und Piperidin.

Bildung des Zwischenprodukts: Das 5-Chlor-2-fluoranilin wird einer nucleophilen Substitutionsreaktion mit Piperidin unterzogen, um das gewünschte Zwischenprodukt zu bilden.

Cyclisierung: Das Zwischenprodukt wird dann unter bestimmten Reaktionsbedingungen einer Cyclisierung unterzogen, um 4-(5-Chlor-2-fluorphenyl)piperidin zu erhalten.

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion von 4-(5-Chlor-2-fluorphenyl)piperidin optimierte Reaktionsbedingungen wie kontrollierte Temperatur, Druck und den Einsatz von Katalysatoren umfassen, um die Ausbeute und Reinheit des Endprodukts zu verbessern. Das Verfahren kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um die Verbindung in ihrer reinen Form zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(5-Chlor-2-fluorphenyl)piperidin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Chlor- oder Fluoratome durch andere Nucleophile ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Natriummethoxid in Methanol.

Hauptprodukte

Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.

Reduktion: Bildung von Aminen oder Alkoholen.

Substitution: Bildung von substituierten Piperidinderivaten.

Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

Research indicates that piperidine derivatives, including 4-(5-Chloro-2-fluorophenyl)piperidine, can modulate dopamine receptors, which are crucial in treating psychiatric disorders. Studies have demonstrated that certain derivatives exhibit high binding affinities to these receptors, suggesting their potential as antipsychotic agents. For instance, compounds with similar structures have shown efficacy in preclinical models for schizophrenia and other mood disorders.

Anticancer Activity

In vitro studies have shown that piperidine derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have demonstrated IC50 values comparable to established anticancer drugs like doxorubicin, indicating significant potential for development as anticancer agents. Specifically, some derivatives showed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research has highlighted that certain piperidine derivatives can significantly suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. This suggests that this compound may serve as a candidate for developing new anti-inflammatory medications .

Antidiabetic Properties

Piperidine derivatives have been identified as effective inhibitors of α-glucosidases, which play a role in carbohydrate metabolism. Some studies indicate that these compounds exhibit IC50 values significantly lower than standard treatments for diabetes, positioning them as promising candidates for managing hyperglycemia.

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound involves various methods that aim to optimize yield and purity while maintaining biological activity. The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the piperidine ring or the phenyl substituents influence pharmacological activity.

Synthetic Methods

Recent advancements in synthetic methodologies have facilitated the production of this compound with improved efficiency. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance reaction conditions and reduce environmental impact .

Structure-Activity Relationships

SAR studies suggest that the presence of halogen substituents on the phenyl ring significantly enhances the binding affinity to target receptors and improves biological activity. For instance, the introduction of chlorine and fluorine atoms has been associated with increased potency in several pharmacological assays .

Case Studies and Research Findings

Several case studies highlight the therapeutic potential of this compound:

Wirkmechanismus

The mechanism of action of 4-(5-Chloro-2-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

Piperidine derivatives with substituted aryl groups exhibit distinct physicochemical characteristics based on substituent type, position, and electronic effects. Key analogs and their properties are compared below:

Key Observations :

- Halogen Effects : Chlorine and fluorine substituents increase molecular weight and lipophilicity compared to methyl or methoxy groups. For example, the chloro-fluoro analog (229.69 g/mol) is heavier than the methyl-substituted derivative (189.29 g/mol) .

- Melting Points: Non-halogenated analogs (e.g., 4-methylphenyl) have lower melting points (~60–80°C), while halogenated derivatives (e.g., 4-fluorophenyl) exhibit higher thermal stability (85–90°C) .

EP2 Receptor Modulation () :

- Piperidine vs. Morpholine : In trisubstituted pyrimidines, morpholine rings (e.g., CID2992168) showed higher EP2 potentiation than piperidine analogs. However, in 2-piperidinyl phenyl benzamides, replacing piperidine with morpholine abolished activity, underscoring scaffold-dependent effects .

- Halogen Positioning : Para-fluorobenzamide (CID890517) exhibited stronger EP2 activity (fold shift = 4.2) than meta- or ortho-fluoro analogs (fold shift = 1.5–2.0). Chlorine substitution adjacent to piperidine (e.g., CID1254488) maintained activity, suggesting tolerance for halogens in specific positions .

Histamine H3 Antagonism () :

4-(4-(Heterocyclylalkoxy)phenyl)piperidine derivatives demonstrated efficacy in neurological disorders. The 5-chloro-2-fluoro substitution may enhance blood-brain barrier penetration compared to non-halogenated analogs .

5-HT2A Receptor Binding () :

Fluorobenzoyl piperidine derivatives (e.g., 4-(4-fluorobenzoyl)piperidine) showed 10-fold higher 5-HT2A affinity than unsubstituted analogs. This suggests that electron-withdrawing groups (e.g., F, Cl) improve receptor interactions .

Physicochemical and Pharmacokinetic Considerations

- For instance, this compound (estimated logP = 2.8) is more lipophilic than 4-(4-methoxyphenyl)piperidine (logP = 1.9) .

- Metabolic Stability : Halogens reduce oxidative metabolism. The 5-chloro-2-fluoro analog may exhibit longer half-lives than methyl- or methoxy-substituted derivatives .

Biologische Aktivität

4-(5-Chloro-2-fluorophenyl)piperidine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. The unique structural features of this compound, characterized by a piperidine ring substituted with a 5-chloro-2-fluorophenyl group, contribute to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClF, with a molecular weight of approximately 201.67 g/mol. The piperidine ring structure allows for various chemical modifications that can enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. It has been identified as an inhibitor of key protein targets involved in tumor growth and proliferation, particularly Aurora A kinase, which plays a crucial role in cell cycle regulation.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Aurora A Kinase : This kinase is often overexpressed in various cancers, leading to uncontrolled cell division. Inhibition results in cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound influences several signaling pathways associated with cancer progression, making it a candidate for further pharmacological investigation.

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of this compound:

-

In Vitro Studies :

- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against cancer cell lines, showing IC values comparable to established chemotherapeutics.

- Interaction studies have confirmed that it binds selectively to Aurora A kinase, suggesting a specific mechanism of action.

- In Silico Studies :

-

Comparative Analysis :

- A comparative study with structurally similar compounds revealed that variations in substituent groups significantly affect biological activity and selectivity towards different targets.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Chloro-N-(pyridin-3-yl)pentanamide | Contains a pyridine ring instead of piperidine | Exhibits different biological activity profiles |

| 4-(3-Chloro-4-fluorophenyl)piperidine | Similar piperidine structure but different aryl substitution | Potentially different therapeutic applications |

| (S)-2-(3-Chloro-5-fluorophenyl)piperidine | Chiral center introduces stereochemistry | May exhibit varying biological activities due to chirality |

Q & A

Q. What are the standard synthetic routes for 4-(5-Chloro-2-fluorophenyl)piperidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, depending on the halogen substituents. Reaction conditions such as temperature (e.g., 0°C for quenching exothermic steps) and solvent choice (e.g., dichloromethane or toluene) significantly affect yield. A study demonstrated 99% yield under optimized conditions using sodium hydroxide in dichloromethane at 20°C for 0.17 hours . Catalytic systems (e.g., palladium catalysts) and stoichiometric ratios of reagents should be rigorously controlled to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Key characterization methods include:

- NMR (¹H/¹³C) : To confirm the piperidine ring structure and substituent positions. For fluorinated analogs, ¹⁹F NMR is critical .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- HPLC with UV/Vis detection : Quantifies purity (>95% is typical for research-grade material) .

Elemental analysis (e.g., C, H, N, Cl content) should align with theoretical values (e.g., C: 65.66%, Cl: 9.69%), with deviations >0.3% indicating impurities .

Q. How can computational chemistry aid in predicting reactivity or stability of this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways, transition states, and thermodynamic stability. For instance, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions, reducing trial-and-error synthesis . Software like Gaussian or ORCA can predict electron density maps for the fluorophenyl group, guiding functionalization strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data or elemental analysis results?

Discrepancies in elemental analysis (e.g., observed vs. calculated C/H/N ratios) often arise from hygroscopicity, incomplete combustion, or residual solvents. Mitigation strategies include:

Q. What experimental design frameworks optimize reaction conditions for novel derivatives?

Factorial design (e.g., 2^k designs) systematically tests variables (temperature, catalyst loading, solvent polarity). For example, a 2³ design could evaluate:

- Factors : Temperature (20°C vs. 60°C), solvent (polar vs. nonpolar), and reagent stoichiometry (1:1 vs. 1:1.2).

- Responses : Yield, purity, and reaction time.

This approach identifies interactions between variables, enabling efficient optimization .

Q. What methodologies address low yield or selectivity in piperidine functionalization?

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during electrophilic substitutions.

- Directed ortho-metalation : Employ directing groups (e.g., amides) to achieve regioselective C-H activation on the fluorophenyl ring .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions, enhancing selectivity .

Q. How can researchers validate hypothesized biological targets (e.g., enzyme inhibition) for this compound?

- In silico docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like serotonin receptors (5-HT) .

- Kinetic assays : Measure IC₅₀ values via fluorescence polarization or radiometric assays. For example, fluorogenic substrates can track enzyme inhibition in real time .

- Control experiments : Include negative controls (e.g., piperidine analogs without the chloro-fluorophenyl group) to confirm specificity.

Q. What safety protocols are critical given limited toxicity data for this compound?

- Glovebox/Schlenk techniques : Handle under inert atmosphere if air/moisture-sensitive.

- Ecotoxicity mitigation : Follow REACH guidelines for waste disposal, as bioaccumulation potential is unknown .

- Emergency procedures : Use ALARP (As Low As Reasonably Practicable) principles for exposure risks, given incomplete toxicity profiles .

Methodological Resources

- Data Management : Use ELN (Electronic Lab Notebook) systems with encryption to secure spectral data and reaction logs .

- Peer Review Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Collaborative Tools : Platforms like SciFinder or Reaxys integrate synthetic routes with safety data, streamlining experimental planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.